

# Comparative Crystallographic Analysis of 4,7-Dimethyl-1H-indazole-3-carbaldehyde Derivatives

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## Compound of Interest

**Compound Name:** 4,7-Dimethyl-1H-indazole-3-carbaldehyde

**Cat. No.:** B1343718

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A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of substituted indazole-3-carbaldehyde derivatives, offering insights into their solid-state conformations and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of **4,7-Dimethyl-1H-indazole-3-carbaldehyde**. Due to the current absence of publicly available crystal structure data for **4,7-Dimethyl-1H-indazole-3-carbaldehyde** itself, this guide utilizes crystallographic information from closely related substituted indazole derivatives to infer and compare structural features. The primary comparators are 1-Methyl-1H-indazole-3-carboxylic acid and a 5-nitro-1H-indazole-3-carbaldehyde derivative, which allow for an examination of the effects of substitution at the N1-position and on the benzene ring, as well as the difference between a carbaldehyde and a carboxylic acid group at the 3-position.

## Data Presentation: Crystallographic Parameters of Indazole Derivatives

The following table summarizes the key crystallographic data for the comparative indazole derivatives. This data provides a foundation for understanding the solid-state packing and molecular geometry of these compounds.

Parameter	1-Methyl-1H-indazole-3-carboxylic acid[1][2][3][4]	5-nitro-1H-indazole-3-carbaldehyde derivative[5]
Chemical Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>17</sub> H <sub>14</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	176.17 g/mol [1][3][4]	-
Crystal System	Monoclinic[1][3][4]	-
Space Group	P2 <sub>1</sub> /n[4]	-
Unit Cell Dimensions		
a	7.5470(15) Å[1][3][4]	-
b	14.873(3) Å[1][3][4]	-
c	14.924(3) Å[1][3][4]	-
α	90°	-
β	93.10(3)°[1][3][4]	-
γ	90°	-
Volume	1672.7(6) Å <sup>3</sup> [1][3][4]	-
Z	8[1][3][4]	-
Key Bond Lengths		
Indazole N-N	-	-
Indazole C3-C(substituent)	-	-
Key Bond Angles		
Indazole ring angles	-	-
Dihedral Angles		
Indazole ring planarity	-	Planar to within 0.0171(10) Å[5]
Angle between indazole and phenyl group	-	6.79(4)°[5]

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Angle between indazole and nitro group	-	6.50(6) <sup>o</sup> [5]
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## Experimental Protocols

The determination of the crystal structure of small organic molecules like indazole derivatives typically involves the following key steps in single-crystal X-ray diffraction.

### Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis.[6] For organic compounds, slow evaporation of a saturated solution is a common method. A suitable solvent system is chosen in which the compound has moderate solubility. The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, promoting the formation of well-ordered crystals. Alternative methods include slow cooling of a saturated solution or vapor diffusion.

### Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.4 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1] The mounted crystal is then placed on the diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations.

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  radiation) and a detector.[1][3][4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7]

### Data Processing and Structure Solution

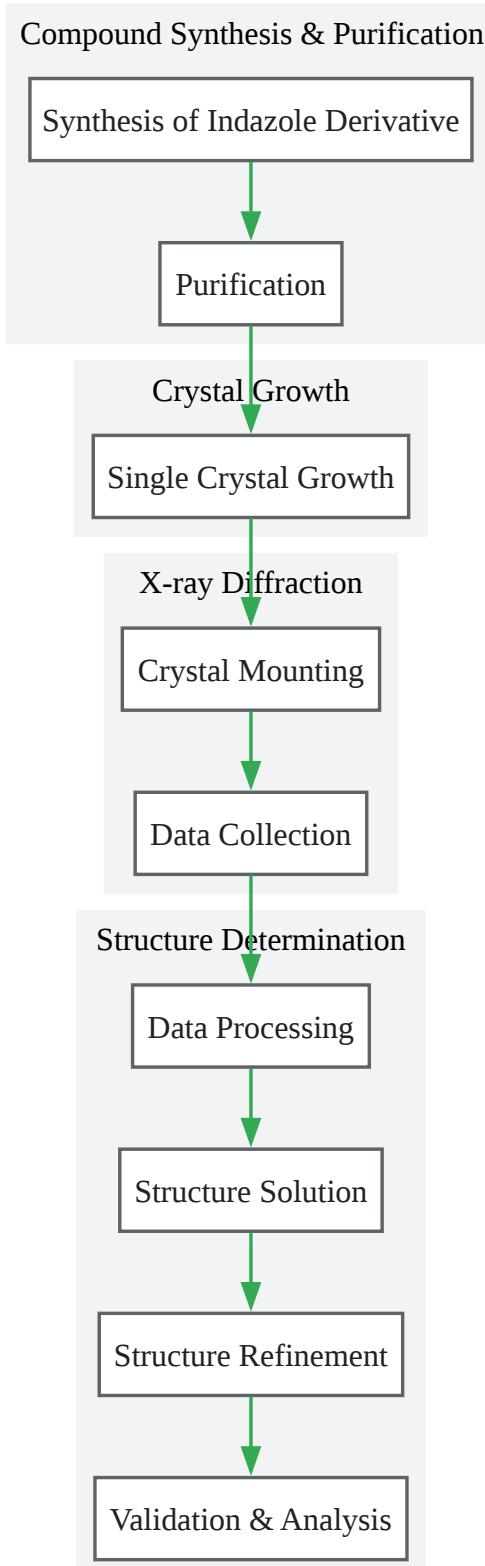
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. The data is then integrated and scaled. The crystal structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors.

### Structure Refinement

The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule.



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General workflow for X-ray crystallography.

## Structural Comparison and Insights

While a direct comparison with **4,7-Dimethyl-1H-indazole-3-carbaldehyde** is not yet possible, the analysis of the available data for related structures provides valuable insights into the conformational preferences and intermolecular interactions of the indazole scaffold.

The crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid reveals a monoclinic crystal system with the space group  $P2_1/n$ .<sup>[1][3][4]</sup> The presence of a carboxylic acid group at the 3-position introduces the potential for strong hydrogen bonding interactions, which are indeed observed in the crystal packing, leading to the formation of inversion dimers.<sup>[1][2][3][4]</sup> The methyl group at the N1-position will influence the overall packing and steric interactions within the crystal lattice.

In the case of the 5-nitro-1H-indazole-3-carbaldehyde derivative, the indazole ring is reported to be essentially planar.<sup>[5]</sup> The dihedral angles between the indazole ring and the substituent groups (nitro and phenyl) are relatively small, suggesting a largely coplanar arrangement.<sup>[5]</sup> The crystal packing is influenced by  $\pi-\pi$  stacking interactions between the aromatic rings and C—H $\cdots$ O hydrogen bonds.<sup>[5]</sup>

For the target compound, **4,7-Dimethyl-1H-indazole-3-carbaldehyde**, we can anticipate that the aldehyde group at the 3-position will likely participate in weaker C—H $\cdots$ O hydrogen bonds compared to the carboxylic acid. The dimethyl substitution at the 4 and 7 positions on the benzene ring will significantly impact the steric environment around the molecule. This could lead to different crystal packing arrangements compared to the unsubstituted or monosubstituted derivatives. The electronic effects of the methyl groups (electron-donating) may also subtly influence the bond lengths and angles within the indazole core.

## Conclusion

This guide provides a framework for understanding the crystallographic features of **4,7-Dimethyl-1H-indazole-3-carbaldehyde** derivatives by comparing them with structurally related compounds. The presented data for 1-Methyl-1H-indazole-3-carboxylic acid and a 5-nitro-1H-indazole-3-carbaldehyde derivative highlight the influence of different substituents on the crystal packing and molecular conformation. Future experimental determination of the crystal structure of **4,7-Dimethyl-1H-indazole-3-carbaldehyde** will be crucial for a definitive

comparison and a deeper understanding of its solid-state properties, which are vital for its application in drug development and materials science.

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